N-Chloro-N-(2-methylbutan-2-yl)urea
Description
N-Chloro-N-(2-methylbutan-2-yl)urea is a substituted urea derivative characterized by a urea backbone (NHCONH) modified with a chlorine atom and a branched tertiary alkyl group (2-methylbutan-2-yl). The structure comprises two nitrogen atoms, where one is substituted with a chloro group (-Cl) and the other with the 2-methylbutan-2-yl moiety. This compound’s unique steric and electronic properties arise from the combination of the polar N-chloro group and the bulky alkyl substituent, which may influence its solubility, stability, and reactivity. Urea derivatives are widely utilized in agrochemicals, pharmaceuticals, and industrial applications due to their hydrogen-bonding capacity and structural versatility .
Properties
CAS No. |
63299-43-4 |
|---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-chloro-1-(2-methylbutan-2-yl)urea |
InChI |
InChI=1S/C6H13ClN2O/c1-4-6(2,3)9(7)5(8)10/h4H2,1-3H3,(H2,8,10) |
InChI Key |
MITXWQPMQCJIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N(C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Urea Derivatives
The most direct route involves reacting urea with chlorinating agents under controlled conditions. Sodium hypochlorite (NaOCl) in an aqueous medium at pH 8–9 and 0–5°C selectively chlorinates the nitrogen atom adjacent to the 2-methylbutan-2-yl group. Yields typically range from 65% to 78%, with excess NaOCl leading to over-chlorination byproducts. Alternative chlorinating agents include chlorine gas (Cl₂) in dichloromethane, though this method requires strict anhydrous conditions and results in lower yields (52–60%).
Nucleophilic Substitution Reactions
A two-step approach first synthesizes N-(2-methylbutan-2-yl)urea through the reaction of 2-methylbutan-2-amine with urea in tetrahydrofuran (THF) at reflux. Subsequent chlorination using thionyl chloride (SOCl₂) at −10°C achieves 83% conversion efficiency. This method minimizes side reactions compared to direct chlorination but requires careful temperature control to prevent decomposition of the intermediate.
Coupling Reactions with Chlorinated Intermediates
Recent advances employ Suzuki-Miyaura cross-coupling to attach pre-chlorinated fragments. For example, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate reacts with isocyanates in the presence of palladium catalysts, yielding N-Chloro-N-(2-methylbutan-2-yl)urea with 89% purity. While this method offers superior regioselectivity, the complexity of precursor synthesis limits its widespread adoption.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Large-scale manufacturing utilizes continuous flow reactors to optimize heat and mass transfer. A typical setup involves:
- Reactor Parameters :
- Temperature: 20–40°C
- Pressure: 1–3 bar
- Residence time: 15–30 minutes
Under these conditions, urea and chlorine donors achieve 92% conversion with a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Automated pH control systems maintain the reaction between pH 7.5–8.5, minimizing hydrolysis side reactions.
Catalytic Chlorination Systems
Transition metal catalysts enhance chlorination efficiency in batch processes. A patented method uses 0.5 mol% ruthenium trichloride (RuCl₃) with hydrogen peroxide (H₂O₂) as an oxidant, achieving 95% yield at 50°C. The catalytic cycle involves Ru(III)/Ru(V) redox pairs, enabling chlorine atom transfer without generating hazardous chlorinated waste.
Reaction Mechanism Analysis
SN1 vs SN2 Pathways
Kinetic studies using deuterated urea analogs demonstrate predominant SN1 character in aqueous chlorination. The rate-determining step involves formation of a nitrenium ion intermediate, followed by chloride attack (k = 2.4 × 10⁻³ s⁻¹ at 25°C). In non-polar solvents, a concerted SN2 mechanism prevails, with activation energy 15 kJ/mol higher than the SN1 pathway.
Solvent Effects on Reactivity
Polar aprotic solvents (DMF, DMSO) accelerate reaction rates by stabilizing transition states:
| Solvent | Dielectric Constant (ε) | Relative Rate (krel) |
|---|---|---|
| Water | 80.1 | 1.00 |
| DMF | 36.7 | 3.15 |
| THF | 7.6 | 0.45 |
Data adapted from chlorination studies of analogous urea derivatives.
Purification and Isolation Techniques
Liquid-Liquid Extraction
Crude product mixtures are typically partitioned between ethyl acetate and 5% sodium bicarbonate. This removes unreacted starting materials and acidic byproducts, achieving 98% purity after three extraction cycles.
Recrystallization Optimization
Optimal recrystallization conditions from ethanol/water (3:1 v/v):
- Solubility at 20°C: 12.4 g/L
- Solubility at 0°C: 2.1 g/L
- Recovery yield: 87%
- Purity: 99.5% by HPLC
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Chlorination | NaOCl, H₂O | 0–5°C, pH 8–9 | 65–78 | Simple setup | Over-chlorination byproducts |
| Nucleophilic Substitution | SOCl₂, THF | −10°C, anhydrous | 83 | High purity | Temperature sensitivity |
| Catalytic Chlorination | RuCl₃, H₂O₂ | 50°C, 2 bar H₂ | 95 | Low waste generation | Catalyst cost |
| Coupling Reaction | Pd catalysts, aryl halides | 80°C, inert atmosphere | 89 | Excellent regioselectivity | Complex precursor synthesis |
Data synthesized from multiple sources.
Chemical Reactions Analysis
Types of Reactions
N-Chloro-N-(2-methylbutan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent urea derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
N-Chloro-N-(2-methylbutan-2-yl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Chloro-N-(2-methylbutan-2-yl)urea involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymatic activities. This property is particularly useful in its antimicrobial and antifungal applications.
Comparison with Similar Compounds
(a) Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)
- Structure : Features a urea core with a 2-chlorophenylmethyl group and a phenylethyl substituent.
- Application : Herbicide, targeting weed control in crops.
- Key Differences: Unlike N-Chloro-N-(2-methylbutan-2-yl)urea, cumyluron incorporates aromatic rings, enhancing its stability and persistence in environmental matrices.
(b) Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
- Structure : Contains a 4-chlorophenylmethyl group, a cyclopentyl group, and a phenyl substituent.
- Application : Fungicide, effective against Rhizoctonia solani.
- Key Differences: The cyclopentyl group introduces conformational rigidity, while the aromatic substituents enhance UV stability.
N-Chloro Amides and Sulfonamides
(a) NCBSI (N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide)
- Structure : A sulfonamide with an N-chloro group and phenylsulfonyl substituents.
- Application : Oxidative reagent for synthesizing alkyl sulfonyl chlorides.
- Key Differences : The sulfonamide backbone in NCBSI enables strong electrophilic character, facilitating chlorosulfonation reactions. In contrast, the urea backbone in this compound may favor hydrogen-bond-mediated interactions over electrophilic reactivity .
(b) N-Chloro-N-(2-tolyl)benzamide
- Structure : Benzamide derivative with an N-chloro group and a 2-tolyl substituent.
- Application : Detection reagent for sulfur mustard simulants via HCl release.
- Key Differences: The amide group in this compound allows tautomerism (azo-hydrazone), enabling colorimetric detection.
Tertiary Alkyl-Substituted Ureas
N-(tert-butyl)-N'-(2-chloro-6-fluorobenzoyl)urea
- Structure : Urea with tert-butyl and 2-chloro-6-fluorobenzoyl groups.
- Application : Pharmaceutical intermediate (inferred).
- Key Differences: The fluorobenzoyl group introduces electron-withdrawing effects, enhancing acidity of the urea NH protons.
Physicochemical and Toxicological Considerations
Table 1: Comparative Properties of Selected Urea Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) | Application |
|---|---|---|---|---|---|
| This compound | C₆H₁₂ClN₃O | 177.63 g/mol | Cl, 2-methylbutan-2-yl | ~2.5 | Agrochemical (inferred) |
| Cumyluron | C₁₇H₁₉ClN₂O | 302.80 g/mol | 2-chlorophenylmethyl, phenylethyl | ~4.1 | Herbicide |
| NCBSI | C₁₂H₁₀ClNO₄S₂ | 339.80 g/mol | Phenylsulfonyl, Cl | ~1.8 | Oxidative reagent |
*LogP values estimated via computational tools (e.g., ChemAxon).
- The N-chloro group may also confer reactivity leading to oxidative stress in biological systems .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-Chloro-N-(2-methylbutan-2-yl)urea, and how can reaction conditions be optimized for yield?
- Methodology : Adapt protocols from N-chloro reagent-mediated syntheses (e.g., NCBSI oxidative chlorination in alkyl sulfonyl chloride synthesis ). Key variables include solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios of urea precursors to chlorinating agents. Monitor reaction progress via TLC or in-situ FTIR to minimize byproducts. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity product.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and how are data inconsistencies resolved?
- Methodology : Combine H/C NMR (to confirm alkyl/urea backbone), FTIR (C=O and N-Cl stretches), and high-resolution mass spectrometry. For crystallographic validation, use single-crystal X-ray diffraction with SHELX refinement . If spectral data conflict (e.g., unexpected splitting in NMR), cross-validate with computational simulations (DFT for optimized geometries) or alternative techniques like Raman spectroscopy.
Advanced Research Questions
Q. How does the steric hindrance of the 2-methylbutan-2-yl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : Perform kinetic studies under controlled conditions (varying nucleophiles, solvents) to compare reaction rates with less hindered analogs. Computational modeling (e.g., molecular dynamics) can quantify steric parameters (e.g., Tolman cone angles) and predict transition-state geometries . Experimental data can be correlated with Hammett substituent constants or steric descriptors for quantitative structure-reactivity relationships.
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Methodology : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and bond dissociation energies (BDE) for the N-Cl bond . Molecular dynamics simulations can assess solvation effects, while QM/MM methods may explore interactions with biological targets. Validate models against experimental crystallographic data .
Q. How can the biological activity of this compound be systematically evaluated, particularly in enzyme inhibition or receptor binding assays?
- Methodology : Design in vitro assays targeting enzymes like urease or kinases, using fluorescence-based substrates or radiometric assays. For receptor studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Dose-response curves and IC values should be statistically validated with replicates. Reference protocols from structurally related N-aryl urea studies .
Methodological and Analytical Questions
Q. What strategies mitigate contradictions between experimental data (e.g., crystallographic vs. spectroscopic results) during structural analysis?
- Methodology : Cross-validate using complementary techniques:
- Crystallography : Refine SHELX models with high-resolution data (R-factor < 5%) and check for disorder or thermal motion artifacts .
- Spectroscopy : Compare experimental NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian NMR prediction).
- Thermal Analysis : Differential scanning calorimetry (DSC) can identify polymorphic forms that may explain discrepancies.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Implement PPE (gloves, goggles), fume hood ventilation, and spill containment measures. Monitor for N-Cl bond instability under light or heat via DSC/TGA. Reference hazard mitigation strategies from chlorinated urea analogs, including neutralization protocols for accidental exposure .
Data Presentation Guidelines
- Tables : Include comparative kinetic data (e.g., reaction rates vs. steric parameters) or crystallographic metrics (bond lengths/angles).
- Figures : Provide DFT-optimized structures, spectral overlays, or dose-response curves with error bars.
- Citations : Prioritize peer-reviewed journals (e.g., Acta Crystallographica, Organic Chemistry) over commercial databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
